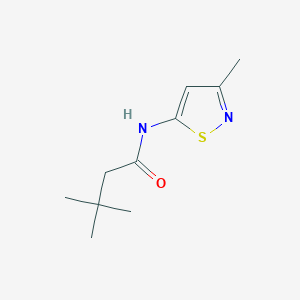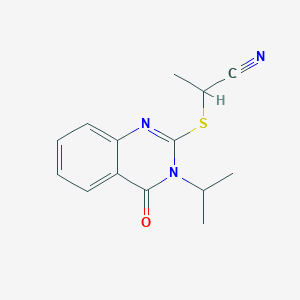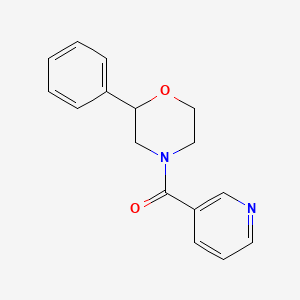
(2-Phenylmorpholin-4-yl)-pyridin-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylmorpholin-4-yl)-pyridin-3-ylmethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as PMY or PMY-1 and is a small molecule inhibitor of protein kinases.
Mecanismo De Acción
PMY-1 inhibits protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, thus inhibiting its activity. The specificity of PMY-1 for certain kinases is due to the shape and electrostatic properties of the ATP-binding site.
Biochemical and Physiological Effects:
PMY-1 has been shown to have various biochemical and physiological effects. Inhibition of CK2 by PMY-1 has been shown to induce apoptosis in cancer cells. Inhibition of CDK9 by PMY-1 has been shown to reduce the expression of HIV-1 genes. Inhibition of PIM1 by PMY-1 has been shown to reduce the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PMY-1 in lab experiments is its specificity for certain protein kinases. This specificity allows researchers to study the effects of inhibiting specific kinases on cellular processes. However, one limitation of using PMY-1 is its potential toxicity. PMY-1 has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving PMY-1. One direction is the development of PMY-1 analogs with improved specificity and reduced toxicity. Another direction is the study of the effects of PMY-1 on other protein kinases and cellular processes. Additionally, the use of PMY-1 in combination with other inhibitors or chemotherapeutic agents may provide new insights into cancer treatment.
Métodos De Síntesis
The synthesis of PMY-1 involves a series of chemical reactions that result in the formation of the final product. The starting materials include 3-pyridinecarboxaldehyde, 2-phenylmorpholine, and methyl 4-chloro-3-oxobutanoate. These materials undergo a series of reactions that include condensation, cyclization, and reduction to yield PMY-1.
Aplicaciones Científicas De Investigación
PMY-1 has been shown to have potential applications in scientific research. Specifically, it has been found to inhibit the activity of several protein kinases, including CK2, PIM1, and CDK9. These kinases are involved in various cellular processes such as cell cycle regulation, gene expression, and signal transduction. Therefore, the inhibition of these kinases by PMY-1 can provide insights into the mechanisms of these processes.
Propiedades
IUPAC Name |
(2-phenylmorpholin-4-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(14-7-4-8-17-11-14)18-9-10-20-15(12-18)13-5-2-1-3-6-13/h1-8,11,15H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOGOSFAOQPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
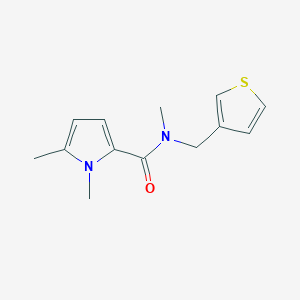
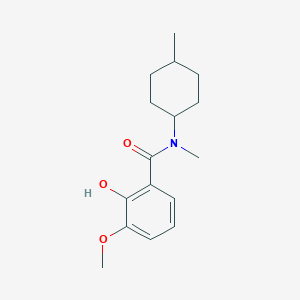
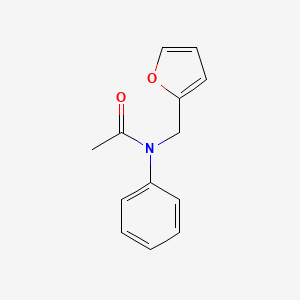
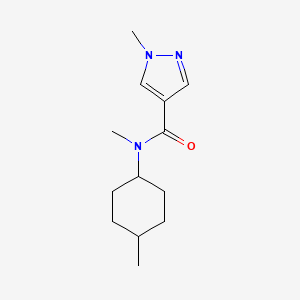
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine](/img/structure/B7504496.png)
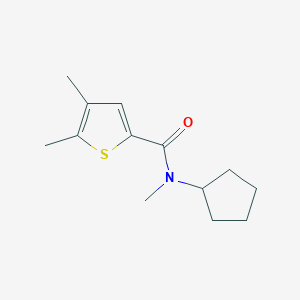
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
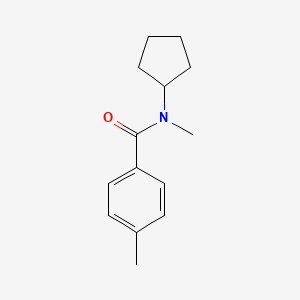
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)
